molecular formula C16H17N3O3S B5550579 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

Cat. No.: B5550579
M. Wt: 331.4 g/mol
InChI Key: CUMZDXYMOFKZCJ-VCHYOVAHSA-N
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Description

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a pyridine ring, a sulfanylacetamide group, and a dimethoxyphenyl moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-pyridin-2-ylsulfanylacetamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylbenzamide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

Uniqueness

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is unique due to its combination of a pyridine ring and a sulfanylacetamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-21-13-7-6-12(9-14(13)22-2)10-18-19-15(20)11-23-16-5-3-4-8-17-16/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMZDXYMOFKZCJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325885
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1029014-73-0
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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